molecular formula C18H14N2O4 B7739373 N~1~-(3-ACETYLPHENYL)-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE

N~1~-(3-ACETYLPHENYL)-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE

Cat. No.: B7739373
M. Wt: 322.3 g/mol
InChI Key: IHPGZDZOETZKGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(3-ACETYLPHENYL)-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an acetylphenyl group and an isoindole moiety, which are linked through an acetamide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-ACETYLPHENYL)-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE typically involves the following steps:

    Formation of the Isoindole Moiety: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine.

    Acetylation of the Phenyl Group: The acetylation of a phenyl group can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Coupling Reaction: The final step involves coupling the acetylphenyl group with the isoindole moiety through an acetamide bond. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-ACETYLPHENYL)-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(3-ACETYLPHENYL)-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(3-ACETYLPHENYL)-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE
  • N~1~-(4-ACETYLPHENYL)-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE
  • N~1~-(2-ACETYLPHENYL)-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE

Uniqueness

The uniqueness of N1-(3-ACETYLPHENYL)-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c1-11(21)12-5-4-6-13(9-12)19-16(22)10-20-17(23)14-7-2-3-8-15(14)18(20)24/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPGZDZOETZKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643896
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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